molecular formula C24H27N5O4 B2978012 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 313469-94-2

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2978012
CAS RN: 313469-94-2
M. Wt: 449.511
InChI Key: FGRAEEHAXXCDCT-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research often focuses on the synthesis of purine derivatives due to their significant biological activities. For instance, studies on bromophenols coupled with nucleoside bases highlight the importance of purine derivatives in natural product chemistry and their potential for developing new pharmaceuticals (Ma et al., 2007). Additionally, the synthesis of specific purine dione derivatives has been explored for their potent inhibitory activities against dipeptidyl peptidase IV (DPP-IV), showcasing the compound's relevance in drug development (Mo et al., 2015).

Pharmacological Evaluation

Purine derivatives have been studied for their potential in treating various diseases. For example, derivatives with cardiovascular activity have been synthesized and tested for their antiarrhythmic and hypotensive activities, illustrating the potential therapeutic applications of purine compounds (Chłoń-Rzepa et al., 2004). Similarly, the evaluation of substituted pyridines and purines containing 2,4-thiazolidinedione for their hypoglycemic and hypolipidemic activities in diabetic mice indicates the significance of purine derivatives in developing treatments for metabolic disorders (Kim et al., 2004).

Molecular and Crystal Structure Studies

Understanding the molecular and crystal structures of purine derivatives is crucial for their application in pharmaceuticals. Research into the structural investigation of purine scaffolds for obtaining AMPA and kainate receptor selective antagonists provides insights into the design of compounds with specific receptor affinities (Colotta et al., 2006). This knowledge is fundamental in the rational design of drugs targeting the central nervous system.

properties

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-15-8-10-17(11-9-15)12-25-23-26-21-20(22(31)27-24(32)28(21)3)29(23)13-18(30)14-33-19-7-5-4-6-16(19)2/h4-11,18,30H,12-14H2,1-3H3,(H,25,26)(H,27,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRAEEHAXXCDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N2CC(COC4=CC=CC=C4C)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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